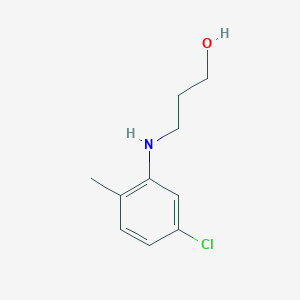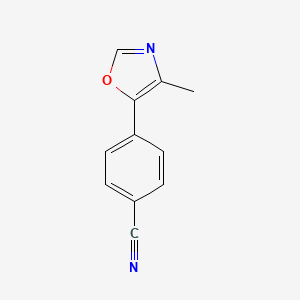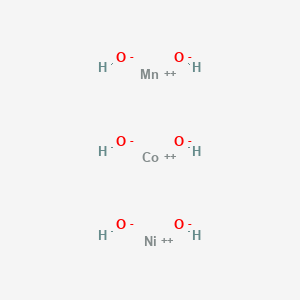
Nickel-cobalt-manganese hydroxide
描述
Nickel-cobalt-manganese hydroxide is a ternary transition-metal hydroxide. It’s commonly used in lithium-ion batteries for mobile devices and electric vehicles, acting as the positively charged cathode . It’s also used as an electrode material for supercapacitors .
Synthesis Analysis
The synthesis of this compound involves a simple, low-cost co-precipitation method . Different nickel and cobalt layered hydroxide phases can be generated from metal (II) nitrate hexahydrate starting materials .Molecular Structure Analysis
This compound materials have layered structures similar to the individual metal oxide compound lithium cobalt oxide (LiCoO2) . The general lithium content typically remains around 1:1 with the total transition metal content .Chemical Reactions Analysis
The electrochemical properties of this compound have been studied extensively. For example, it has been found to have promising electrochemical activity toward the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) in a 1 M KOH electrolyte .Physical and Chemical Properties Analysis
This compound exhibits unique physical and chemical properties. For instance, it has a large specific surface area and reduced charge transfer resistance . It also shows high specific capacity and excellent rate capability .作用机制
安全和危害
未来方向
There is ongoing research into improving the properties of Nickel-cobalt-manganese hydroxide for various applications. For instance, studies are investigating the effect of incorporating graphene foam into the matrix of this hydroxide for optimal electrochemical performances as electrodes for supercapacitors . Another promising direction is the use of this hydroxide as a self-standing bifunctional electrode for overall water electrolysis .
属性
CAS 编号 |
189139-63-7 |
|---|---|
分子式 |
CoH6MnNiO6 |
分子量 |
274.61 g/mol |
IUPAC 名称 |
cobalt(2+);manganese(2+);nickel(2+);hexahydroxide |
InChI |
InChI=1S/Co.Mn.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
InChI 键 |
SEVNKUSLDMZOTL-UHFFFAOYSA-H |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mn+2].[Co+2].[Ni+2] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(4-Fluorobenzyl)amino]methyl)-6-methoxy-2-naphthoic acid](/img/structure/B8455742.png)

![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)
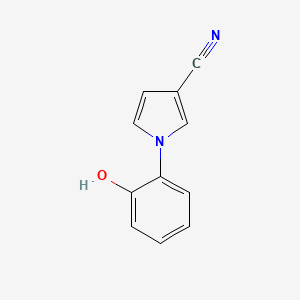
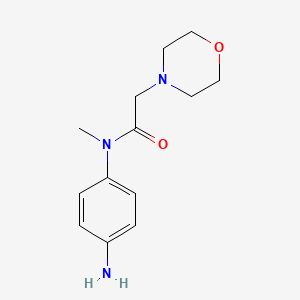


![1h-Isoindole-4-carboxylic acid,2,3-dihydro-6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)-,methyl ester](/img/structure/B8455778.png)
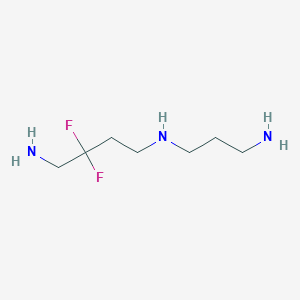
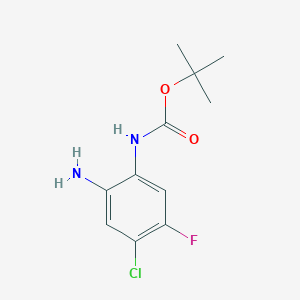
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B8455801.png)

